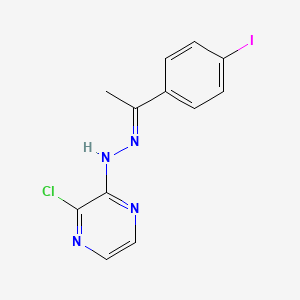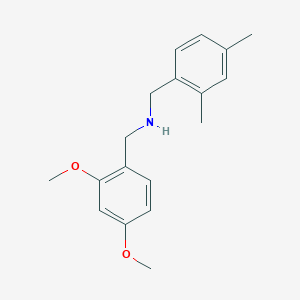![molecular formula C12H16N2OS B5832241 N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5832241.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide, also known as ECPP, is a chemical compound with potential applications in scientific research. It is a thioamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide involves its ability to bind to the active site of enzymes and inhibit their activity. This occurs through the formation of a covalent bond between the thioamide group of N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide and the active site of the enzyme. This binding prevents the normal substrate from binding and inhibits the enzyme's activity.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of gastric acid, making N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide a potential treatment for acid-related disorders. N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has also been found to inhibit the activity of urease, which is involved in the metabolism of urea. This inhibition can lead to a decrease in the production of ammonia, making N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide a potential treatment for conditions such as hepatic encephalopathy.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity, making it safe to use in lab experiments. However, N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has some limitations, including its instability in aqueous solutions and its potential to form aggregates.
Orientations Futures
For research include exploring its potential as an anticancer agent and a treatment for neurological disorders, as well as synthesizing derivatives with improved stability and efficacy.
Méthodes De Synthèse
The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has been achieved using different methods, including the reaction of 4-ethylaniline with carbon disulfide and chloroacetyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and the resulting product is purified through recrystallization. Other methods involve the use of thioamides and carboxylic acids.
Applications De Recherche Scientifique
N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide has also been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-9-5-7-10(8-6-9)13-12(16)14-11(15)4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXXUWZEHRCPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
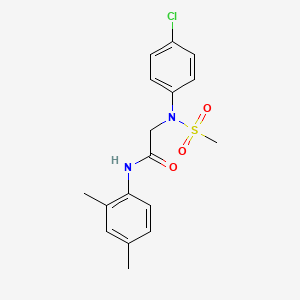
![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)
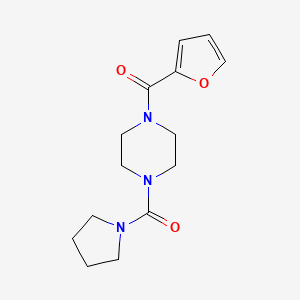

![N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5832210.png)
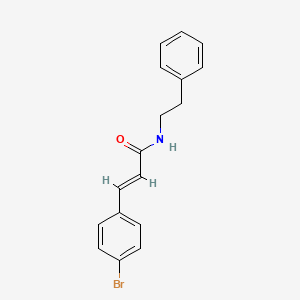
![1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5832234.png)
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
